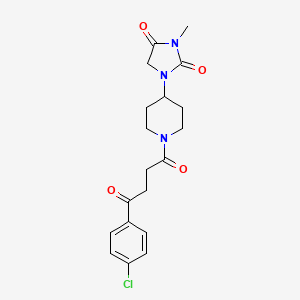
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-3,4-dimethoxybenzamide
カタログ番号 B2740642
CAS番号:
941973-77-9
分子量: 418.5
InChIキー: SLSIDKFWIGCKHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Antiproliferative and Antimicrobial Properties
- Research on Schiff bases derived from 1,3,4-thiadiazole compounds, which share a pharmacological scaffold with the compound of interest, has shown that these derivatives possess significant DNA protective ability against oxidative damage and strong antimicrobial activity against certain bacterial strains. The study highlights the potential of these compounds for utilization with chemotherapy drugs to establish more efficient therapy strategies with minimum cytotoxicity against cancer cells (Gür et al., 2020).
Novel Protecting Groups in Organic Synthesis
- The use of a 3,4-dimethoxybenzyl moiety, related to the functional groups in the compound of interest, as a new N-protecting group for 1,2-thiazetidine 1,1-dioxides has been reported. This research contributes to the development of novel synthetic routes in organic chemistry, highlighting the versatility of such moieties in facilitating complex chemical transformations (Grunder-Klotz & Ehrhardt, 1991).
Imaging and Diagnostic Applications
- Thiazole derivatives have been studied for their potential in imaging applications, such as positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 in the brain. These studies demonstrate the relevance of thiazole-based compounds in developing diagnostic tools for neurological conditions (Fujinaga et al., 2012).
Fluorescent Materials for Optoelectronic Applications
- Research on thiazolothiazole fluorophores exhibiting strong fluorescence and reversible electrochromism demonstrates the application of thiazole derivatives in creating materials for optoelectronic devices. These materials offer potential for multifunctional applications, including electron transfer sensing and photochemical applications (Woodward et al., 2017).
特性
IUPAC Name |
N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-25-17-8-5-14(9-18(17)26-2)19(24)23-20-22-16(12-28-20)11-27-10-13-3-6-15(21)7-4-13/h3-9,12H,10-11H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSIDKFWIGCKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-3,4-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

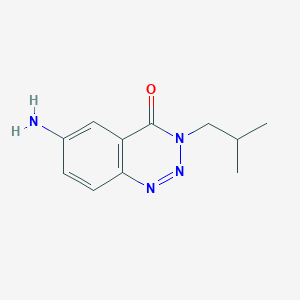

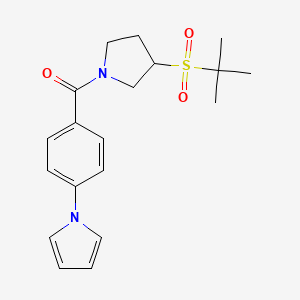
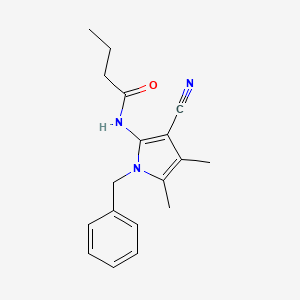
![8-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2740564.png)

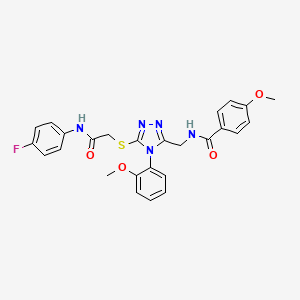
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2740567.png)
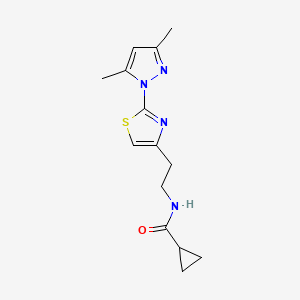
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2740573.png)
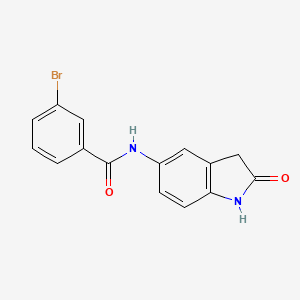
![5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2740576.png)
![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2740579.png)
